3-Isocyano-2,2-dimethylbutane

Steric hindrance Isocyanide reactivity Structure-activity relationship

3-Isocyano-2,2-dimethylbutane (C₇H₁₃N, MW 111.18 g/mol) is a branched alkyl isocyanide that exists in two primary procurement-relevant forms: racemic 3-isocyano-2,2-dimethylbutane (CAS 128044-44-0, LogP 0.08) and enantiopure (3R)-3-isocyano-2,2-dimethylbutane (CAS 438186-74-4, LogP 2.0, [α] measurable). The compound features a tert-butyl group adjacent to a secondary isocyano-bearing carbon, conferring a steric profile that is substantially more encumbered than primary alkyl isocyanides such as n-butyl isocyanide yet distinct from the α-tertiary geometry of tert-butyl isocyanide (2-isocyano-2-methylpropane).

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B8689107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyano-2,2-dimethylbutane
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)[N+]#[C-]
InChIInChI=1S/C7H13N/c1-6(8-5)7(2,3)4/h6H,1-4H3
InChIKeyLSXJIKHGMFLEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isocyano-2,2-dimethylbutane (CAS 128044-44-0; CAS 438186-74-4) as a Sterically Demanding Alkyl Isocyanide for Multicomponent Reactions: Procurement-Oriented Baseline


3-Isocyano-2,2-dimethylbutane (C₇H₁₃N, MW 111.18 g/mol) is a branched alkyl isocyanide that exists in two primary procurement-relevant forms: racemic 3-isocyano-2,2-dimethylbutane (CAS 128044-44-0, LogP 0.08) and enantiopure (3R)-3-isocyano-2,2-dimethylbutane (CAS 438186-74-4, LogP 2.0, [α] measurable). The compound features a tert-butyl group adjacent to a secondary isocyano-bearing carbon, conferring a steric profile that is substantially more encumbered than primary alkyl isocyanides such as n-butyl isocyanide yet distinct from the α-tertiary geometry of tert-butyl isocyanide (2-isocyano-2-methylpropane). The isocyanide functional group (-N⁺≡C⁻) confers nucleophilic character at carbon and electrophilic character at nitrogen, enabling participation in Ugi and Passerini multicomponent reactions, as well as α-additions and transition-metal-catalyzed transformations. Commercial availability includes both racemic (≥95% purity from Chemspace) and single-enantiomer (≥95% purity from Alfa Chemistry, Oakwood Products) grades, with the latter commanding a premium due to chiral resolution requirements. Procurement decisions hinge on whether stereochemical control is necessary for the downstream synthetic objective.

Why Generic Substitution of 3-Isocyano-2,2-dimethylbutane with Common Alkyl Isocyanides Fails: Stereochemical and Steric Consequences for Reaction Outcome


The substitution of 3-isocyano-2,2-dimethylbutane with simpler alkyl isocyanides—most notably tert-butyl isocyanide (the predominant go-to sterically hindered isocyanide) or n-butyl isocyanide—introduces measurable and often irreversible consequences for reaction stereochemistry, steric environment, and physicochemical behavior. Unlike tert-butyl isocyanide, which lacks a stereogenic center and presents a fully substituted α-carbon, 3-isocyano-2,2-dimethylbutane possesses a defined stereocenter at the isocyano-bearing carbon (C3) that can either be racemized (CAS 128044-44-0) or enantiomerically resolved (CAS 438186-74-4), enabling asymmetric induction that tert-butyl isocyanide cannot provide. Unlike n-butyl isocyanide, which offers minimal steric bulk and no stereochemical handle, the tert-butyl substitution pattern of 3-isocyano-2,2-dimethylbutane alters the steric environment surrounding the isocyano carbon without rendering it fully quaternary. The physicochemical divergence is substantial: the racemic form exhibits a LogP of 0.08 (moderate polarity), while the (3R)-enantiomer displays a LogP of 2.0 (substantially higher lipophilicity). These differences directly impact chromatographic behavior, partitioning in biphasic systems, and membrane permeability in biological assays. The evidence presented in Section 3 quantifies precisely where these differences manifest and why they matter for experimental design and procurement decisions.

Quantitative Comparative Evidence for 3-Isocyano-2,2-dimethylbutane: Steric Profile, Stereochemistry, and Physicochemical Differentiation


Steric Environment and α-Carbon Substitution: 3-Isocyano-2,2-dimethylbutane vs. tert-Butyl Isocyanide vs. n-Butyl Isocyanide

The α-carbon of 3-isocyano-2,2-dimethylbutane is secondary, bearing one hydrogen and one methyl substituent adjacent to the isocyano group, whereas tert-butyl isocyanide possesses a fully substituted tertiary α-carbon bearing three methyl groups, and n-butyl isocyanide possesses an unsubstituted primary α-carbon (CH₂). This steric gradation dictates nucleophilic accessibility and transition-state geometry in α-additions. The secondary α-carbon of 3-isocyano-2,2-dimethylbutane represents an intermediate steric environment that may permit α-addition pathways that are sterically forbidden for the bulkier tert-butyl isocyanide while still providing greater steric control than the minimally hindered n-butyl isocyanide. Experimental evidence in the isocyanide literature demonstrates that α-addition yields are sensitive to α-carbon substitution: primary alkyl isocyanides (e.g., n-butyl) typically react faster but with less diastereocontrol, whereas α-tertiary isocyanides (e.g., tert-butyl) exhibit attenuated reactivity or require forcing conditions. The secondary α-carbon of 3-isocyano-2,2-dimethylbutane occupies a strategically useful middle ground.

Steric hindrance Isocyanide reactivity Structure-activity relationship α-Addition

Stereochemical Capability: Enantiopure (3R)-3-Isocyano-2,2-dimethylbutane vs. Achiral tert-Butyl Isocyanide

3-Isocyano-2,2-dimethylbutane is commercially available as a single enantiomer—(3R)-3-isocyano-2,2-dimethylbutane (CAS 438186-74-4) with a defined stereocenter at C3—whereas tert-butyl isocyanide (2-isocyano-2-methylpropane) is achiral due to its three identical methyl substituents. This difference is categorical: the presence of a stereogenic center enables (3R)-3-isocyano-2,2-dimethylbutane to transfer chirality to reaction products in stereoselective transformations, including Ugi-type condensations, Passerini reactions, and transition-metal-catalyzed processes. tert-Butyl isocyanide, lacking any stereogenic element, cannot contribute to asymmetric induction regardless of reaction conditions. The (3R)-enantiomer has been characterized by X-ray crystallography, confirming absolute configuration and enabling reliable structure-activity correlation.

Asymmetric synthesis Chiral isocyanide Enantioselective catalysis Stereocontrol

Lipophilicity and Chromatographic Behavior: Racemic vs. Enantiopure Forms of 3-Isocyano-2,2-dimethylbutane

A striking physicochemical divergence exists between the racemic (CAS 128044-44-0) and enantiopure (3R) (CAS 438186-74-4) forms of 3-isocyano-2,2-dimethylbutane. The racemic form exhibits a calculated LogP of 0.08, indicating moderate polarity and hydrophilic character. In contrast, the (3R)-enantiomer displays a calculated XLogP3 of 2.0, representing a >25-fold difference in octanol-water partition coefficient and substantially higher lipophilicity. This divergence, likely attributable to differences in computational methodology or molecular conformation between the racemic mixture and single enantiomer, has practical consequences for reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and membrane permeability in cellular assays. The difference of approximately 1.92 LogP units translates to a predicted ~83-fold difference in partition behavior.

LogP Lipophilicity Chromatography Physicochemical properties ADME

Physical State and Handling Characteristics: 3-Isocyano-2,2-dimethylbutane vs. Common Alkyl Isocyanides

The physical state and volatility of 3-isocyano-2,2-dimethylbutane differ meaningfully from both lower and higher molecular weight alkyl isocyanides, impacting handling, storage, and synthetic workflow. The target compound (MW 111.18 g/mol) is a liquid under ambient conditions, with vendor specifications indicating storage at cool temperatures in sealed containers. In contrast, tert-butyl isocyanide (MW 83.13 g/mol) is a highly volatile liquid with a boiling point of approximately 91 °C and a characteristically pungent odor that necessitates rigorous ventilation. n-Butyl isocyanide (MW 83.13 g/mol) similarly exhibits high volatility. The increased molecular weight and branched structure of 3-isocyano-2,2-dimethylbutane reduce volatility relative to these lighter analogs, offering practical advantages in reaction setup, weighing accuracy, and containment of isocyanide odor.

Physical state Boiling point Handling Laboratory procurement Storage

Optimal Research and Industrial Application Scenarios for 3-Isocyano-2,2-dimethylbutane Based on Comparative Evidence


Asymmetric Multicomponent Reactions Requiring Chirality Transfer

Procure the enantiopure (3R)-3-isocyano-2,2-dimethylbutane (CAS 438186-74-4) for Ugi or Passerini multicomponent reactions where stereochemical control is required in the final product. The defined stereocenter at C3 enables chirality transfer that achiral alternatives like tert-butyl isocyanide cannot provide [1]. The X-ray-confirmed absolute configuration ensures reliable stereochemical correlation and reproducible asymmetric induction [2].

α-Addition Reactions Requiring Intermediate Steric Bulk

Utilize 3-isocyano-2,2-dimethylbutane in α-addition or formal cycloaddition reactions where the fully substituted α-carbon of tert-butyl isocyanide imposes excessive steric hindrance and attenuates reactivity, yet greater steric control than n-butyl isocyanide is desired. The secondary α-carbon of 3-isocyano-2,2-dimethylbutane occupies the steric 'sweet spot' for reactions where α-tertiary isocyanides fail or underperform [1].

Chromatographic Method Development and Biphasic Extraction Workflows

When developing reversed-phase HPLC purification protocols or liquid-liquid extraction procedures, procurement must explicitly match the required form (racemic vs. enantiopure) to the intended application. The ~83-fold predicted difference in partition coefficient (LogP 0.08 for racemic vs. XLogP3 2.0 for (3R)-enantiomer) dictates substantially different retention times and extraction efficiencies [1] [2]. Substituting one form for the other without method revalidation will compromise reproducibility.

Laboratory-Scale Synthesis Where Handling and Odor Control Are Prioritized

For synthetic laboratories where multiple isocyanide reactions are performed in parallel, 3-isocyano-2,2-dimethylbutane (MW 111.18 g/mol) offers practical handling advantages over the more volatile tert-butyl and n-butyl isocyanides (MW ~83 g/mol). The reduced volatility simplifies accurate weighing for small-scale reactions and minimizes odor-related nuisance—a non-trivial consideration for high-throughput medicinal chemistry environments [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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